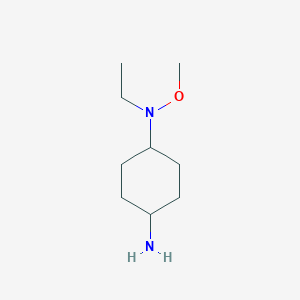
1-(1-Aminocyclopentyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminocyclopentyl)butan-2-one is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol This compound is characterized by a cyclopentane ring substituted with an amino group and a butanone moiety
Métodos De Preparación
The synthesis of 1-(1-Aminocyclopentyl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with a suitable amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-(1-Aminocyclopentyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
1-(1-Aminocyclopentyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 1-(1-Aminocyclopentyl)butan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting metabolic pathways .
Comparación Con Compuestos Similares
1-(1-Aminocyclopentyl)butan-2-one can be compared with other similar compounds, such as:
Cyclopentanone: A precursor in the synthesis of this compound, cyclopentanone is a simple ketone with a cyclopentane ring.
1-Aminocyclopentane: This compound lacks the butanone moiety and is primarily used in different chemical reactions.
Butan-2-one:
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are distinct from its individual components.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-(1-aminocyclopentyl)butan-2-one |
InChI |
InChI=1S/C9H17NO/c1-2-8(11)7-9(10)5-3-4-6-9/h2-7,10H2,1H3 |
Clave InChI |
YZZUOJUSCCALEU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC1(CCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13171740.png)








![2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13171801.png)
![N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13171812.png)


![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)
